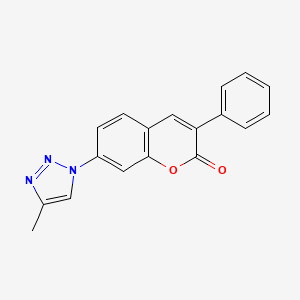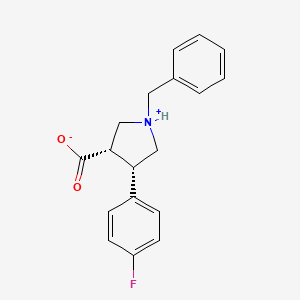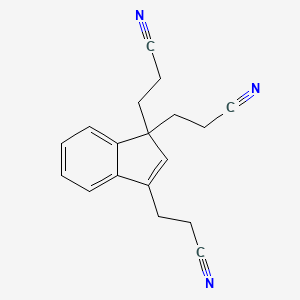
7-(4-Methyltriazol-1-yl)-3-phenylchromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-Methyltriazol-1-yl)-3-phenylchromen-2-one is a heterocyclic compound that features a chromenone core substituted with a phenyl group and a 4-methyltriazolyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Methyltriazol-1-yl)-3-phenylchromen-2-one typically involves a multi-step process One common method includes the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of catalysts such as copper(I) salts to facilitate the cycloaddition .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions: 7-(4-Methyltriazol-1-yl)-3-phenylchromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazole ring or the chromenone core.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or triazole moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.
科学的研究の応用
7-(4-Methyltriazol-1-yl)-3-phenylchromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 7-(4-Methyltriazol-1-yl)-3-phenylchromen-2-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and dipole-dipole interactions, which can inhibit or activate biological pathways . The chromenone core also contributes to the compound’s biological activity by interacting with cellular components.
類似化合物との比較
1,2,3-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.
1,2,4-Triazole Derivatives: These compounds also contain a triazole ring but differ in the position of nitrogen atoms, leading to distinct properties and applications.
Uniqueness: 7-(4-Methyltriazol-1-yl)-3-phenylchromen-2-one is unique due to the combination of the chromenone core and the 4-methyltriazolyl group This structure imparts specific chemical and biological properties that are not observed in other triazole derivatives
特性
IUPAC Name |
7-(4-methyltriazol-1-yl)-3-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-12-11-21(20-19-12)15-8-7-14-9-16(13-5-3-2-4-6-13)18(22)23-17(14)10-15/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXLJDCAKIJWNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=N1)C2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Amino-4-(furan-2-yl)-5,6,7,8,9,10,11,11a-octahydro-4aH-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B8046004.png)

![6-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole](/img/structure/B8046016.png)
![3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole-6-carbonitrile](/img/structure/B8046022.png)



![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hcl](/img/structure/B8046061.png)


![3-amino-N-[2-[(3-aminobenzoyl)-methylamino]ethyl]-N-methylbenzamide](/img/structure/B8046089.png)
![1,3,3-trimethyl-2-[(E)-2-[4-(triazol-1-yl)phenyl]ethenyl]indol-1-ium;chloride](/img/structure/B8046094.png)
![2-[(2,6-Dichloro-3-nitrophenyl)methylidene]propanediamide](/img/structure/B8046105.png)

